molecular formula C17H14N2O3S2 B11641457 (5Z)-1-(4-ethoxyphenyl)-5-(thien-2-ylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5Z)-1-(4-ethoxyphenyl)-5-(thien-2-ylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11641457
M. Wt: 358.4 g/mol
InChI Key: GINUOIYBXJCKOP-UVTDQMKNSA-N
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Description

(5Z)-1-(4-ETHOXYPHENYL)-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a thiophene ring, and a diazinane-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-1-(4-ETHOXYPHENYL)-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions The process begins with the preparation of the ethoxyphenyl and thiophene intermediates, which are then subjected to cyclization and condensation reactions to form the diazinane-dione core

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiophene ring or the diazinane-dione core, resulting in various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds are employed under specific conditions, such as the presence of a catalyst or under inert atmosphere.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

(5Z)-1-(4-ETHOXYPHENYL)-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5Z)-1-(4-ETHOXYPHENYL)-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H14N2O3S2

Molecular Weight

358.4 g/mol

IUPAC Name

(5Z)-1-(4-ethoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-diazinane-4,6-dione

InChI

InChI=1S/C17H14N2O3S2/c1-2-22-12-7-5-11(6-8-12)19-16(21)14(15(20)18-17(19)23)10-13-4-3-9-24-13/h3-10H,2H2,1H3,(H,18,20,23)/b14-10-

InChI Key

GINUOIYBXJCKOP-UVTDQMKNSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/C(=O)NC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=S

Origin of Product

United States

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